

A Head-to-Head Battle in Cholangiocarcinoma Models: TAS-120 (Futibatinib) vs. Pemigatinib

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Compound of Interest		
Compound Name:	TAS-120	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent FGFR inhibitors, **TAS-120** (futibatinib) and pemigatinib, in the context of cholangiocarcinoma. This analysis is supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

At the forefront of targeted therapies for cholangiocarcinoma with fibroblast growth factor receptor 2 (FGFR2) alterations are **TAS-120** (futibatinib) and pemigatinib. While both drugs target the FGFR signaling pathway, their distinct mechanisms of action translate to differences in efficacy, particularly in the context of acquired resistance. Pemigatinib is a reversible, ATP-competitive inhibitor of FGFR1-3, whereas futibatinib is a next-generation, irreversible inhibitor of FGFR1-4.[1][2][3] This fundamental difference in binding modality has significant implications for their activity against resistance mutations that can emerge during treatment.[1][4]

In Vitro Efficacy: A Tale of Two Inhibitors

Preclinical studies in cholangiocarcinoma cell lines provide a direct comparison of the inhibitory activity of **TAS-120** and pemigatinib against wild-type and mutated FGFR2. The data clearly demonstrates that while both drugs are potent against wild-type FGFR2, **TAS-120** retains significant activity against several FGFR2 kinase domain mutations that confer resistance to ATP-competitive inhibitors like pemigatinib.



FGFR2 Status	TAS-120 (Futibatinib) IC50 (nmol/L)	Pemigatinib IC50 (nmol/L)
Wild-Type	2	2
N549D	4	153
N549K	17	288

Data from an indirect treatment comparison analysis.[5]

Clinical Efficacy: Indirect Comparison of Pivotal Trials

While direct head-to-head clinical trials are lacking, an indirect comparison of the pivotal Phase 2 trials, FOENIX-CCA2 for futibatinib and FIGHT-202 for pemigatinib, provides valuable insights into their clinical efficacy in patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma with FGFR2 fusions or rearrangements.[6][7]

Efficacy Parameter	TAS-120 (Futibatinib) - FOENIX-CCA2	Pemigatinib - FIGHT-202
Objective Response Rate (ORR)	42%[8]	35.5%[9]
Median Duration of Response (DoR)	9.7 months[8]	7.5 months[9]
Median Progression-Free Survival (PFS)	8.94 months[10]	6.9 months[11]
Median Overall Survival (OS)	20.0 months[10]	21.1 months[9]

It is important to note that these are results from separate single-arm trials and not from a direct head-to-head comparison.[6][7][10]

Signaling Pathways and Experimental Workflows



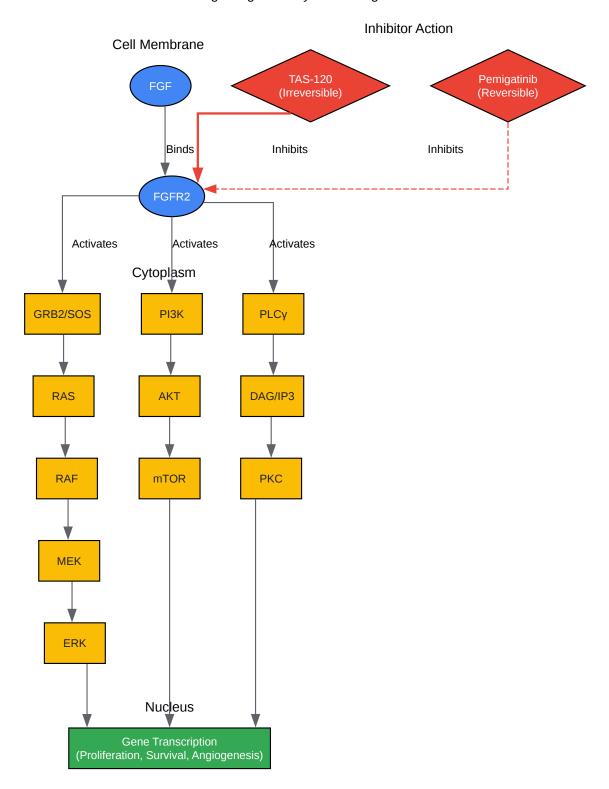




To understand the mechanism of action and the experimental designs used to evaluate these inhibitors, the following diagrams illustrate the FGFR signaling pathway and a general workflow for preclinical evaluation.



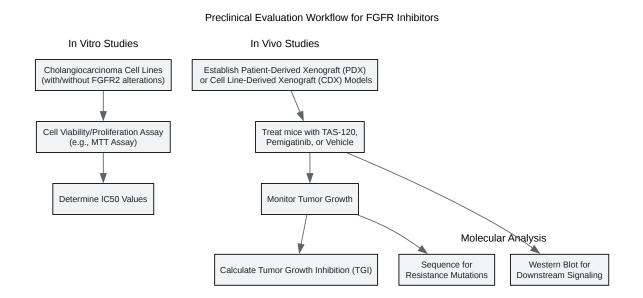
FGFR Signaling Pathway in Cholangiocarcinoma



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Caption: Simplified FGFR signaling pathway and the inhibitory action of **TAS-120** and pemigatinib.



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Caption: Generalized workflow for preclinical evaluation of FGFR inhibitors in cholangiocarcinoma models.

Experimental Protocols Cell Viability (MTT) Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of **TAS-120** and pemigatinib in cholangiocarcinoma cell lines.

 Cell Seeding: Plate cholangiocarcinoma cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.



- Drug Treatment: Treat the cells with a serial dilution of TAS-120 or pemigatinib for 72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a dose-response curve fitting software.

Patient-Derived Xenograft (PDX) Model

This protocol describes the generation and use of PDX models for in vivo efficacy studies.

- Tumor Implantation: Surgically implant fresh tumor tissue from a cholangiocarcinoma patient subcutaneously into immunodeficient mice.
- Tumor Growth and Passaging: Monitor tumor growth. Once the tumor reaches a specified size (e.g., 1000-1500 mm³), harvest it and passage it into new cohorts of mice for expansion.
- Treatment Initiation: When tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, **TAS-120**, pemigatinib).
- Drug Administration: Administer the drugs orally at their respective determined doses and schedules.
- Tumor Monitoring: Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
- Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.



Conclusion

Both **TAS-120** (futibatinib) and pemigatinib are effective targeted therapies for cholangiocarcinoma with FGFR2 alterations. Preclinical data suggests that **TAS-120**'s irreversible binding mechanism provides an advantage in overcoming resistance mutations that can limit the efficacy of reversible inhibitors like pemigatinib. Indirect comparisons of clinical trial data show that futibatinib has a numerically higher objective response rate and a longer duration of response. The choice between these agents in a clinical setting may depend on the specific FGFR2 alteration, prior treatment history, and the potential for acquired resistance. Further head-to-head studies are needed to definitively establish the superior agent in various clinical scenarios.

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